6-(Pentafluoroethyl)pyridine-2-carbaldehyde

Catalog No.
S12541546
CAS No.
M.F
C8H4F5NO
M. Wt
225.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Pentafluoroethyl)pyridine-2-carbaldehyde

Product Name

6-(Pentafluoroethyl)pyridine-2-carbaldehyde

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbaldehyde

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-3-1-2-5(4-15)14-6/h1-4H

InChI Key

YTMCVOVJOOAYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C=O

6-(Pentafluoroethyl)pyridine-2-carbaldehyde is a fluorinated heterocyclic compound characterized by its unique structure, which includes a pyridine ring substituted with a pentafluoroethyl group and an aldehyde functional group. The presence of the pentafluoroethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially affecting its reactivity and interaction with biological systems. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for more complex organic molecules.

The chemical reactivity of 6-(Pentafluoroethyl)pyridine-2-carbaldehyde is influenced by both the electron-withdrawing nature of the pentafluoroethyl group and the electrophilic character of the aldehyde functional group. This compound can participate in several types of reactions:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic attack by amines to form imines or Schiff bases, which can serve as bidentate ligands in coordination chemistry.
  • Condensation Reactions: It can react with other carbonyl compounds or amines to form more complex structures, potentially leading to biologically active derivatives.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol, which may further participate in reactions to create various derivatives.

While specific biological activity data for 6-(Pentafluoroethyl)pyridine-2-carbaldehyde is limited, compounds containing fluorinated groups often exhibit unique biological properties. The lipophilicity imparted by the pentafluoroethyl substituent may enhance membrane permeability, making it a candidate for drug development. Research into its interactions with biomolecules suggests potential applications in creating bioactive compounds, particularly those targeting inflammatory pathways or exhibiting anticancer properties.

The synthesis of 6-(Pentafluoroethyl)pyridine-2-carbaldehyde typically involves several steps:

  • Formation of Pyridine Derivative: Starting from pyridine or substituted pyridines, a suitable fluorination reaction is employed to introduce the pentafluoroethyl group.
  • Aldehyde Introduction: This can be achieved through oxidation of a corresponding alcohol or through direct formylation methods using reagents like formic acid or other carbonyl sources.
  • Purification: The final product is purified using standard techniques such as distillation or chromatography to obtain high-purity 6-(Pentafluoroethyl)pyridine-2-carbaldehyde.

6-(Pentafluoroethyl)pyridine-2-carbaldehyde has several potential applications:

  • Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceuticals, particularly those aimed at anti-inflammatory and anticancer activities.
  • Material Science: Used in the development of specialty chemicals and polymers due to its unique chemical properties.
  • Research: Acts as a building block for synthesizing complex organic molecules in academic and industrial research settings .

Interaction studies of 6-(Pentafluoroethyl)pyridine-2-carbaldehyde focus on its binding affinity and mechanism of action with various biological targets. The electron-withdrawing nature of the pentafluoroethyl group enhances its interaction with hydrophobic regions of proteins and enzymes. These interactions can influence biological pathways, making it a subject of interest for drug discovery efforts aimed at developing new therapeutics.

Several compounds share structural similarities with 6-(Pentafluoroethyl)pyridine-2-carbaldehyde, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
6-(Trifluoromethyl)pyridine-2-carbaldehydePyridine derivativeContains a trifluoromethyl group; often used in agrochemicals.
6-(Fluoromethyl)pyridine-2-carbaldehydePyridine derivativeLess lipophilic compared to pentafluoroethyl variants; used in pharmaceuticals.
Pyridine-2-carbaldehydeSimple pyridine aldehydeLacks fluorinated groups; serves as a precursor for various organic reactions.

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique fluorinated structure of 6-(Pentafluoroethyl)pyridine-2-carbaldehyde, which may confer distinct physical and chemical properties advantageous for specific applications in medicinal chemistry and materials science .

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Exact Mass

225.02130456 g/mol

Monoisotopic Mass

225.02130456 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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